molecular formula C3H2N2O4 B12974691 4-Carboxy-1,2,5-oxadiazole 2-oxide

4-Carboxy-1,2,5-oxadiazole 2-oxide

Cat. No.: B12974691
M. Wt: 130.06 g/mol
InChI Key: YKBYFYYJBYEBDE-UHFFFAOYSA-N
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Description

4-Carboxy-1,2,5-oxadiazole 2-oxide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Carboxy-1,2,5-oxadiazole 2-oxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, followed by cyclocondensation . The reaction conditions often involve the use of aprotic solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Carboxy-1,2,5-oxadiazole 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted oxadiazoles, which can be tailored for specific applications in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

4-Carboxy-1,2,5-oxadiazole 2-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Carboxy-1,2,5-oxadiazole 2-oxide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions that stabilize its binding to the target molecules .

Comparison with Similar Compounds

Uniqueness: 4-Carboxy-1,2,5-oxadiazole 2-oxide is unique due to its specific ring structure and the presence of the carboxylic acid group, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with various targets makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C3H2N2O4

Molecular Weight

130.06 g/mol

IUPAC Name

5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid

InChI

InChI=1S/C3H2N2O4/c6-3(7)2-1-5(8)9-4-2/h1H,(H,6,7)

InChI Key

YKBYFYYJBYEBDE-UHFFFAOYSA-N

Canonical SMILES

C1=[N+](ON=C1C(=O)O)[O-]

Origin of Product

United States

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